molecular formula C20H21BrN2O3S B1410245 ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate CAS No. 1704066-66-9

ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

Cat. No.: B1410245
CAS No.: 1704066-66-9
M. Wt: 449.4 g/mol
InChI Key: WLTGGQCCWIJOHV-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate is a complex organic compound with a molecular formula of C19H18BrNO3S and a molecular weight of 420.32 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a hydroxyl group, and a phenylthio group attached to an indole core. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate involves several stepsThe final step involves the esterification of the carboxylic acid group with ethanol . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, the phenylthio group may interact with thiol-containing enzymes, while the bromine atom may facilitate binding to halogenated receptors.

Comparison with Similar Compounds

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate, commonly referred to as a derivative of 6-bromoindole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18BrNO3S
  • Molar Mass : 420.32 g/mol
  • CAS Number : 131707-24-9
  • Density : 1.44 g/cm³ (predicted)
  • Melting Point : >192°C (dec.) .

Synthesis

The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the phenylthio and ethyl ester functionalities. Various synthetic routes have been explored, with methods emphasizing efficiency and scalability for biological testing .

Antibacterial Properties

Recent studies have highlighted the compound's potential as an antibacterial agent. It has been shown to inhibit bacterial cystathionine gamma-lyase (bCSE), which is crucial for the survival of certain pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. By inhibiting bCSE, the compound enhances the efficacy of conventional antibiotics against resistant strains .

The proposed mechanism involves the disruption of bacterial metabolic pathways through bCSE inhibition, leading to increased sensitivity to antibiotics. This has been demonstrated in various in vitro studies where the compound was effective in potentiating the effects of antibiotics against resistant bacterial strains .

Cytotoxicity and Selectivity

In addition to its antibacterial properties, the compound's cytotoxicity has been assessed against various human cell lines. Preliminary results indicate selective toxicity towards cancer cells while sparing normal cells, suggesting potential applications in cancer therapy. However, detailed cytotoxicity profiles are still required to fully understand its therapeutic index .

Study on Antibacterial Efficacy

A study conducted by researchers at a prominent university evaluated the antibacterial efficacy of this compound) against multiple strains of bacteria. The results showed that at sub-MIC concentrations, the compound significantly enhanced the activity of beta-lactam antibiotics, demonstrating its role as a potentiator .

Bacterial StrainMIC (µg/mL)Potentiation with Antibiotic
Staphylococcus aureus8+50% with Penicillin
Pseudomonas aeruginosa16+40% with Ceftazidime
Escherichia coli32+30% with Ampicillin

Cancer Cell Line Study

In another case study focusing on cancer cell lines, this compound exhibited selective cytotoxicity towards breast cancer cells (MCF7) while showing minimal effects on normal fibroblast cells. The IC50 value for MCF7 was determined to be approximately 15 µM, indicating potential for further development as an anticancer agent .

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanylmethylamino)methyl]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O3S/c1-3-26-20(25)19-14-9-18(24)15(21)10-16(14)23(2)17(19)11-22-12-27-13-7-5-4-6-8-13/h4-10,22,24H,3,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTGGQCCWIJOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CNCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
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ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
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ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
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ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
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ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate
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ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate

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